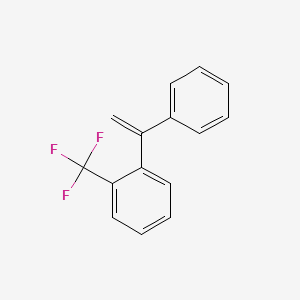
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 191867-93-3 . It has a linear formula of C15H11F3 . The molecular weight of this compound is 248.248.
Molecular Structure Analysis
The molecular structure of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene consists of a benzene ring with a phenylvinyl and a trifluoromethyl group attached . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Kinetics of Addition Reactions
- Kinetics of sec-Butyllithium Addition : Divinylidene compounds like 1-(1-phenylvinyl)-2-(trifluoromethyl)benzene derivatives exhibit interesting kinetics in their reactions with sec-butyllithium, forming biscarbonionic species. This reaction is characterized by specific rate constants and activation energies, providing insights into the molecular interaction mechanisms of these compounds (Leitz & Höcker, 1983).
Reactions with Electron Transfer Reagents
- Reactivity with Alkali Metals : The reactions of 1,3-bis(1-phenylvinyl)benzene derivatives with Li, Na, and K in THF solvent have shown varying yields in polymeric combination products, demonstrating their reactivity and potential application in polymer synthesis (Schulz & Höcker, 1977).
Star-Shaped Compounds with Charge Transfer Properties
- Intramolecular Charge Transfer in Triazine Derivatives : Star-shaped compounds with 1,3,5-triazine cores and styryl chains, related to 1-(1-phenylvinyl)-2-(trifluoromethyl)benzene, exhibit significant intramolecular charge transfer properties. These properties are influenced by the presence of electron-donating and accepting groups, offering potential applications in electronic and photonic materials (Meier, Holst, & Oehlhof, 2003).
Spectroscopic and Structural Characterization
- Characterization of Trifluoromethyl Phenyllithium Compounds : The reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium leads to the formation of compounds that have been characterized using X-ray analysis and NMR methods, providing valuable structural information (Stalke & Whitmire, 1990).
Applications in Polymer Chemistry
- Synthesis and Properties of Poly(tetraphenylethene) : Research involving the synthesis of tetraphenylethene-containing compounds related to 1-(1-phenylvinyl)-2-(trifluoromethyl)benzene demonstrates their solubility, thermal stability, and unique emission properties, suggesting applications in materials science, particularly in the field of fluorescent polymers (Hu et al., 2012).
Catalysis and Synthetic Applications
- Synthesis of Novel Fluorine-containing Polyetherimide : Research on the synthesis of fluorine-containing compounds derived from 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the chemical structure of interest, highlights potential applications in the synthesis of advanced polymeric materials (Yu Xin-hai, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-phenylethenyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16,17)18/h2-10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJPEJASXYPZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

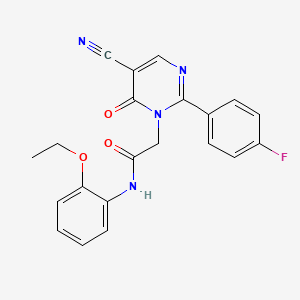
![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)

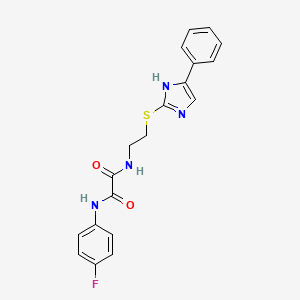
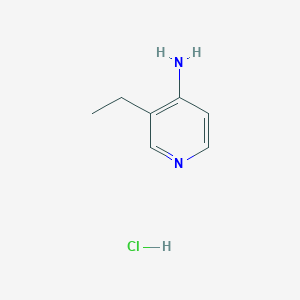
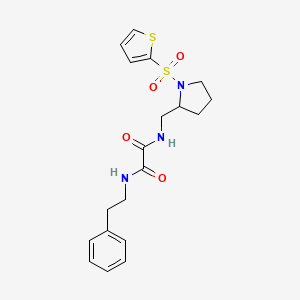
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)
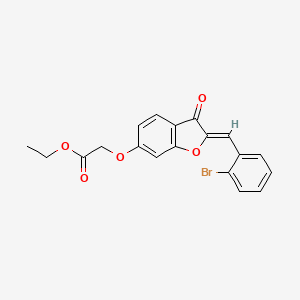

![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)
![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)
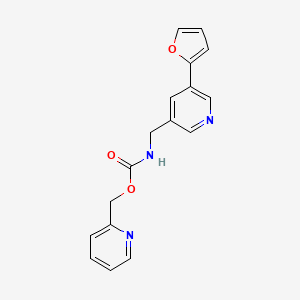
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)